molecular formula C16H18N6OS2 B2823947 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide CAS No. 874467-70-6

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide

Cat. No.: B2823947
CAS No.: 874467-70-6
M. Wt: 374.48
InChI Key: OKWPDVAETNFKOM-UHFFFAOYSA-N
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Description

2-((1-(2-Ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide is a synthetic small molecule featuring a tetrazole-thioether-acetamide-thiazole scaffold. The compound combines a 1-(2-ethylphenyl)-substituted tetrazole ring linked via a sulfur atom to an acetamide group, which is further connected to a 5-ethylthiazole moiety. This structure is designed to exploit the bioisosteric properties of tetrazole (a carboxylic acid surrogate) and the pharmacophoric relevance of thiazoles in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .

The compound’s synthesis typically involves nucleophilic substitution reactions between activated acetamide intermediates and thiol-containing tetrazoles, as exemplified in for analogous tetrazole-acetamide derivatives .

Properties

IUPAC Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS2/c1-3-11-7-5-6-8-13(11)22-16(19-20-21-22)24-10-14(23)18-15-17-9-12(4-2)25-15/h5-9H,3-4,10H2,1-2H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWPDVAETNFKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole and thiazole intermediates. The general synthetic route can be outlined as follows:

    Preparation of 1-(2-ethylphenyl)-1H-tetrazole: This can be achieved by reacting 2-ethylphenylhydrazine with sodium azide in the presence of a suitable catalyst under reflux conditions.

    Synthesis of 5-ethylthiazole: This involves the cyclization of 2-ethylthioamide with α-haloketones under acidic conditions.

    Formation of the final compound: The final step involves the nucleophilic substitution reaction between 1-(2-ethylphenyl)-1H-tetrazole and 5-ethylthiazole-2-thiol in the presence of a base such as potassium carbonate, followed by acylation with chloroacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Tin(II) chloride, iron powder, in acidic conditions.

    Substitution: Various nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The acetamide group may also play a role in binding to specific proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural analogs and their properties:

Compound Name Key Structural Features Biological Activity/Properties Reference
2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c ) Tetrazole (1-methyl), thiazole (5-methyl-4-phenyl) Anticancer (IC₅₀ = 23.30 µM vs. A549 cells; high selectivity over NIH/3T3 cells)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide Tetrazole (4-methylphenyl), thiadiazole (5-ethyl) No direct activity reported; structural similarity suggests potential enzyme inhibition
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Tetrazole (3-chloro-4-methylphenyl), thiadiazole (5-ethyl) Hypothesized antimicrobial activity based on cefotiam hexetil impurities ()
N-Phenethyl-2-(1H-tetrazol-5-yl)acetamide (2b ) Tetrazole (unsubstituted), acetamide (N-phenethyl) Synthesized in 74% yield; model compound for optimizing substituent effects

Key Differences and Implications

Substituent Effects on Tetrazole and Thiazole/Thiadiazole Rings The 2-ethylphenyl group on the tetrazole in the target compound may enhance lipophilicity and receptor binding compared to smaller substituents (e.g., methyl in 4c) or electron-withdrawing groups (e.g., chloro in ). This could improve membrane permeability or target affinity . mammalian kinases) .

Synthetic Accessibility

  • The target compound’s synthesis likely follows routes similar to those in , where N-substituted-2-(tetrazol-5-yl)acetamides are formed via cycloaddition or nucleophilic substitution. Yields depend on substituent steric and electronic profiles; for example, electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) improve yields (up to 93%) .

Biological Selectivity Compound 4c () demonstrates that minor changes in substituents (e.g., methyl vs. ethyl on thiazole) significantly impact selectivity. The target compound’s 5-ethylthiazole may reduce off-target effects compared to phenyl-substituted analogs .

Research Findings and Trends

  • Anticancer Activity : Tetrazole-thioacetamide hybrids exhibit apoptosis-inducing effects, as seen with 4c (). The target compound’s ethyl groups may enhance metabolic stability, prolonging therapeutic effects .
  • Antimicrobial Potential: Structural resemblance to cefotiam hexetil impurities () suggests possible β-lactamase inhibition or cell-wall synthesis disruption .
  • Enzyme Binding: Molecular docking studies (e.g., ) indicate that tetrazole-thioether motifs adopt binding poses similar to known inhibitors, such as acarbose, in enzyme active sites .

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